6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the dihydropyridine ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This reaction forms the dihydropyridine ring through a Hantzsch pyridine synthesis. The reaction conditions often require an ethanol solvent and a temperature of around 80-90°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a neuroprotective agent due to its ability to interact with neuronal receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to neuronal receptors, modulating their activity and leading to neuroprotective effects. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its effects on neuronal and inflammatory processes are well-documented.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine calcium channel blocker with antihypertensive properties.
Nicardipine: Similar to nifedipine, used to treat high blood pressure and angina.
Uniqueness
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other dihydropyridine derivatives, it has a methoxy group at the para position of the phenyl ring, which can influence its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-6-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-15-12(7-10(14(17)18)8-13(15)16)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,17,18) |
InChI Key |
KGDIFNSJNNUQEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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